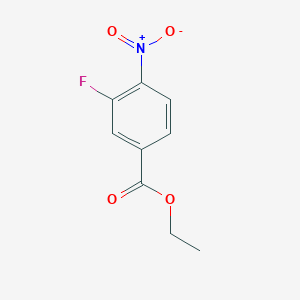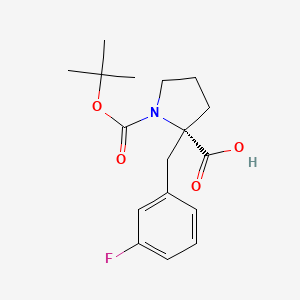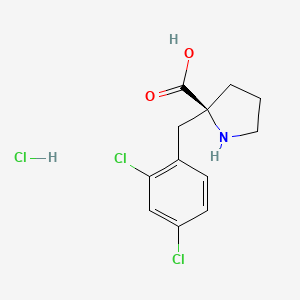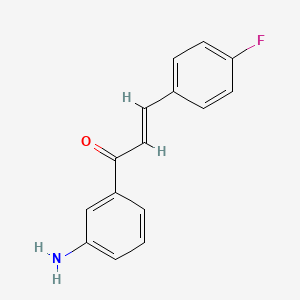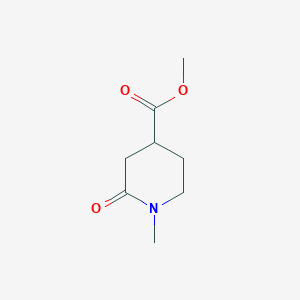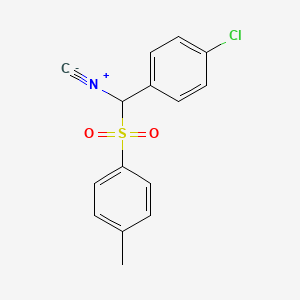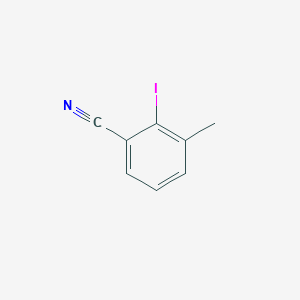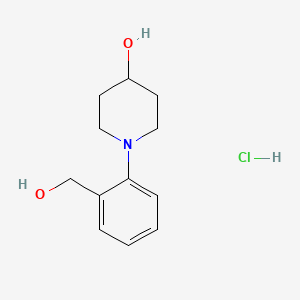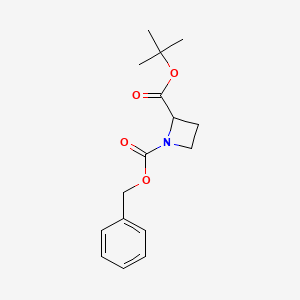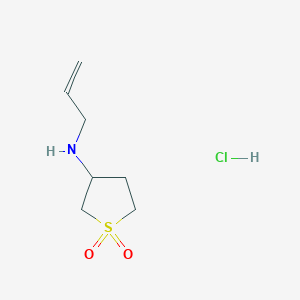![molecular formula C17H20ClNO B1389109 N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine CAS No. 1040684-91-0](/img/structure/B1389109.png)
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
Descripción general
Descripción
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine (N-Cl-MPA) is an amine compound that has been widely used in the fields of science and medicine. It is a versatile molecule that has been used in various applications ranging from synthesis of other compounds to biochemical and physiological research. N-Cl-MPA is a versatile compound that can be used in a wide variety of research applications, including synthesis, analysis, and characterization of compounds.
Mecanismo De Acción
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is an amine compound, and as such, it acts as an agonist of certain receptors in the body. Specifically, it acts as an agonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood, anxiety, and other cognitive processes. Additionally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been shown to act as an agonist of the dopamine receptor D2, which is involved in the regulation of reward, motivation, and other cognitive processes.
Efectos Bioquímicos Y Fisiológicos
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have antidepressant and anxiolytic effects in animal studies. Additionally, it has been shown to have anticonvulsant effects in animal studies. Furthermore, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been shown to have neuroprotective effects in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a number of advantages and limitations for use in laboratory experiments. One of the major advantages of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is its relative stability, which makes it a suitable reagent for use in a variety of experiments. Additionally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is relatively inexpensive, making it a cost-effective reagent for use in experiments. However, one of the major limitations of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is its relatively low solubility in water, which can make it difficult to use in some experiments.
Direcciones Futuras
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has a variety of potential future directions. One of the major potential directions is the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the development of new pharmaceuticals. Additionally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has potential applications in the field of biotechnology, such as the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the production of antibodies and other proteins. Furthermore, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has potential applications in the field of nanotechnology, such as the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the development of new nanomaterials. Finally, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has potential applications in the field of biochemistry, such as the use of N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine in the study of enzyme-catalyzed reactions.
Aplicaciones Científicas De Investigación
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of other compounds, such as the synthesis of N-benzyl-2-(3-methyl-phenoxy)propyl amine. It has also been used in the analysis and characterization of compounds, such as the analysis of the structure of a compound. In addition, N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine has been used in biochemical and physiological research, such as the study of the effects of amines on the body.
Propiedades
IUPAC Name |
5-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-17-10-15(18)8-7-13(17)2/h4-10,14,19H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIWLZRQDEFAUJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



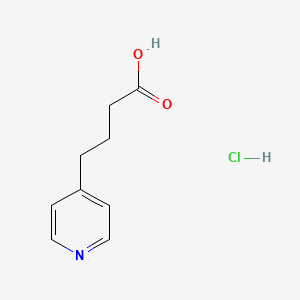
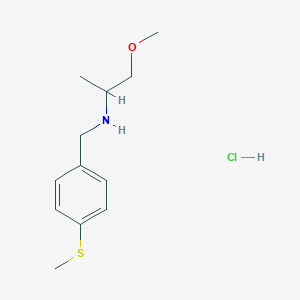
![4-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-ylmethyl}phenylamine](/img/structure/B1389029.png)
